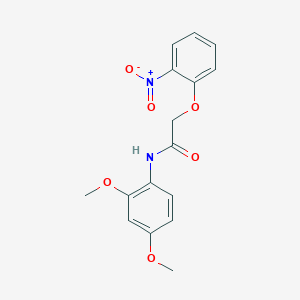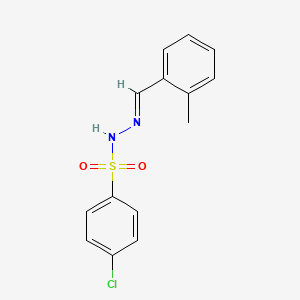
4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol" belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted interest due to their pharmacological activities and potential applications in various fields. These compounds are characterized by a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to impart different chemical properties and biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those based on the quinoline structure, typically involves regioselective reactions that allow for the introduction of different substituents on the triazole ring. One common method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives to form the triazole ring, followed by further functionalization to introduce the quinolinyl group (Behalo et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of new analogues, including 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their antimicrobial properties. These compounds demonstrated moderate to potent antimicrobial activities, highlighting their potential as antibacterial and antifungal agents. The structure-activity relationship of these compounds has been established through spectral data, confirming their efficacy against various microbial strains. This research underscores the potential of 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008; Behalo et al., 2013).
Antitumor and Antioxidant Activities
Further research into 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives has identified compounds with promising antitumor and antioxidant activities. A regioselective synthesis approach yielded several triazole derivatives that were evaluated for their biological activities, showcasing their potential in cancer treatment and prevention strategies. These findings contribute to the expanding knowledge base on triazole derivatives as versatile molecules for therapeutic applications (Behalo, Amine, & Fouda, 2017).
Corrosion Inhibition
In addition to its biomedical applications, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been explored as a corrosion inhibitor. Studies demonstrate its effectiveness in protecting copper against corrosion in saline environments, highlighting its potential as a novel, efficient corrosion inhibitor. The mechanism of action is attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates and offering a promising solution for corrosion protection in industrial applications (Chauhan et al., 2019).
Photovoltaic Applications
Moreover, 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as part of novel electrolyte systems. These systems have demonstrated good stability and efficiency, suggesting the potential of these compounds in improving the performance of DSSCs. The incorporation of triazole derivatives into photovoltaic applications represents a novel approach to enhancing solar cell technologies (Hilmi, Shoker, & Ghaddar, 2014).
Propiedades
IUPAC Name |
4-methyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMUZUZVJLPJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)


![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)




![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)